3-Nitroimidazo[1,2-b]pyridazine
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
3-nitroimidazo[1,2-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-10(12)6-4-7-5-2-1-3-8-9(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTZZJSJUVSJKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2N=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587629 | |
| Record name | 3-Nitroimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18087-75-7 | |
| Record name | 3-Nitroimidazo[1,2-b]pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18087-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitroimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 3 Nitroimidazo 1,2 B Pyridazine
Classical and Contemporary Synthetic Routes to the Imidazo[1,2-b]pyridazine (B131497) Core
The construction of the fundamental imidazo[1,2-b]pyridazine ring system is a critical first step, which is then followed by the introduction of the nitro group. Over the years, both traditional and modern synthetic methods have been employed to achieve this.
Condensation Reactions for Imidazo[1,2-b]pyridazine Ring Formation
The classical approach to forming the imidazo[1,2-b]pyridazine skeleton typically involves the condensation of a 3-aminopyridazine (B1208633) derivative with an α-halocarbonyl compound. umich.eduresearchgate.net A notable example is the reaction of 3-amino-6-chloropyridazine (B20888) with 1,3-dichloroacetone, which yields 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine. mdpi.comresearchgate.net This method, while foundational, sometimes requires elevated temperatures and can result in modest yields. mdpi.combio-conferences.org
Variations of this condensation have been explored to generate diverse analogs. For instance, the condensation of 3-amino-6-(phenylsulfinyl)pyridazine with 1-chloroacetone or 1-bromopinacolone (B42867) has been used to produce the corresponding 2-methyl and 2-t-butyl substituted imidazo[1,2-b]pyridazines, respectively. umich.edu
Strategies for Introduction of the Nitro Group at Position 3
Once the imidazo[1,2-b]pyridazine core is established, the introduction of a nitro group at the 3-position is a key transformation. This is typically achieved through electrophilic nitration. A common and effective method involves treating the imidazo[1,2-b]pyridazine substrate with a mixture of concentrated nitric and sulfuric acids at controlled temperatures, often starting at 0°C and gradually warming to room temperature. mdpi.comresearchgate.net This process has been successfully applied to synthesize 6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine in high yield. mdpi.com The presence of the nitro group is crucial for the biological activity of some of these compounds. nih.govnih.gov
It is important to note that direct nitrosation at the C3 position of imidazopyridines has also been reported using silver nitrate (B79036) as a novel nitro source, highlighting alternative strategies for introducing nitrogen-based functional groups. rsc.org
One-Pot and Multicomponent Synthesis Approaches
To enhance efficiency and align with the principles of green chemistry, one-pot and multicomponent reactions (MCRs) have emerged as powerful strategies for synthesizing complex heterocyclic systems like imidazo[1,2-b]pyridazines. bio-conferences.orgekb.egmdpi.com These reactions combine multiple starting materials in a single reaction vessel, proceeding through a cascade of transformations to afford the final product without the need for isolating intermediates. nih.gov
While specific examples detailing one-pot synthesis of 3-nitroimidazo[1,2-b]pyridazine are not extensively documented in the provided results, the general principles of MCRs are well-established for related imidazopyridine structures. bio-conferences.orgnih.govplos.org For instance, three-component reactions involving 2-aminopyridines, aldehydes, and other reagents are common. bio-conferences.orgplos.org These methodologies often utilize catalysts to facilitate the cascade of bond-forming events. mdpi.comnih.gov The development of such a process for this compound would involve the strategic selection of precursors that already contain the nitro functionality or allow for its in-situ formation.
Derivatization and Functionalization Strategies at Key Positions
Following the synthesis of the core this compound scaffold, further derivatization is often necessary to explore structure-activity relationships and optimize properties. This involves the selective functionalization of various positions on the heterocyclic ring.
Regioselective Functionalization of the Imidazo[1,2-b]pyridazine Scaffold
Regioselective functionalization allows for the precise modification of specific positions on the imidazo[1,2-b]pyridazine ring system. This can be achieved through a variety of chemical transformations. For instance, the 6-chloro substituent in 6-chloro-3-nitro-2-(chloromethyl)imidazo[1,2-b]pyridazine is susceptible to nucleophilic aromatic substitution (SNAr). researchgate.net This allows for the introduction of a range of substituents at the 6-position. An example is the reaction with piperidine (B6355638) to yield 3-nitro-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine. nih.gov
Furthermore, the 2-chloromethyl group can be displaced by nucleophiles. For example, reaction with sodium benzenesulfinate (B1229208) results in the formation of 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. mdpi.com Computational methods are increasingly being used to predict and rationalize the regioselectivity of these functionalization reactions. rsc.orgnih.govrsc.org
Transition-Metal-Catalyzed Reactions in this compound Synthesis
Transition-metal catalysis has become an indispensable tool in modern organic synthesis, offering efficient and selective methods for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com In the context of imidazo[1,2-b]pyridazines, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, have been extensively used for functionalization. researchgate.net These reactions allow for the introduction of aryl, alkyl, and alkynyl groups at various positions of the heterocyclic core. researchgate.netresearchgate.net
While the provided search results primarily focus on the functionalization of the imidazo[1,2-b]pyridazine scaffold in general, these transition-metal-catalyzed methods are, in principle, applicable to the 3-nitro derivatives, provided the reaction conditions are compatible with the nitro group. The use of different palladium catalysts and ligands can be tailored to achieve the desired transformation. researchgate.net Copper-catalyzed reactions have also been employed in the synthesis of related imidazopyridine systems, often in multicomponent settings. nih.govresearchgate.net
Metal-Free Synthetic Protocols for this compound Derivatives
The synthesis of this compound derivatives can be achieved through various metal-free approaches. One notable method involves the condensation of 3-aminopyridazine with α-haloketones. researchgate.net A scaffold-hopping strategy has also been described, starting from a 3-nitroimidazo[1,2-a]pyridine (B1296164) moiety and replacing the carbon atom at position 5 with a nitrogen atom to yield the this compound core. mdpi.com
An environmentally friendly protocol utilizes an iodine-catalyzed intermolecular oxidative cyclization of nitroalkenes and 2-aminopyridines with aqueous hydrogen peroxide as the terminal oxidant to produce 3-nitroimidazo[1,2-a]pyridines, a related class of compounds. nih.govacs.org Additionally, multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, which involves the condensation of 2-aminopyridine, an aldehyde, and an isonitrile, have been effectively performed under metal-free conditions to synthesize a variety of 2,3-disubstituted imidazo[1,2-a]pyridines. nih.govacs.orgresearchgate.net Graphene oxide has been used to promote the condensation of 2-aminopyridines with acetophenones and thiols. nih.govacs.org
A specific synthesis of 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine was achieved with a 54% yield by reacting 6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine with sodium benzenesulfinate in DMSO at room temperature for 15 hours. mdpi.com
Chemical Reactivity and Reaction Mechanisms of this compound Derivatives
The chemical reactivity of this compound derivatives is characterized by their susceptibility to nucleophilic substitution and their involvement in radical reactions. The nitro group at the 3-position significantly influences the electronic properties of the heterocyclic system, making it a valuable scaffold for developing new therapeutic agents. nih.gov
Nucleophilic Substitution Reactions on Halogenated Intermediates
Halogenated derivatives of this compound are key intermediates for further functionalization through nucleophilic substitution reactions. For instance, 6-halo-substituted imidazo[1,2-b]pyridazines can undergo C-6 amination. researchgate.net
A study demonstrated the synthesis of various C-6 aminated 3-bromoimidazo[1,2-b]pyridazines from 3-bromo-6-chloroimidazo[1,2-b]pyridazine. The reaction with a range of primary or secondary alkylamines in the presence of cesium fluoride (B91410) (CsF) and benzyltriethylammonium chloride (BnNEt3Cl) in DMSO at 100°C for 24 hours resulted in excellent isolated yields, averaging 92%. researchgate.net This method proved effective for simple and functionalized alkylamines, including those with aromatic and heteroaromatic moieties, as well as for cyclic amines like pyrrolidine, morpholine (B109124), and piperidine. researchgate.net
The reaction of 6-chloro-2-chloromethyl-3-nitroimidazo[1,2-b]pyridazine with the 2-nitropropane (B154153) anion under phase-transfer catalysis conditions proceeds via an SRN1 mechanism to give a high yield of an isopropylidene derivative. researchgate.net This SRN1 reaction has been extended to other nitronate anions, providing a new class of this compound derivatives with a trisubstituted double bond at the 2-position. researchgate.net
The following table details the yields of various C-6 aminated 3-bromoimidazo[1,2-b]pyridazines synthesized from 3-bromo-6-chloroimidazo[1,2-b]pyridazine.
| Amine | Product | Yield (%) |
|---|---|---|
| Butylamine | N-Butyl-3-bromoimidazo[1,2-b]pyridazin-6-amine | 95 |
| Benzylamine | N-Benzyl-3-bromoimidazo[1,2-b]pyridazin-6-amine | 98 |
| 2-(Thiophen-2-yl)ethan-1-amine | 3-Bromo-N-(2-(thiophen-2-yl)ethyl)imidazo[1,2-b]pyridazin-6-amine | 94 |
| 2-(Furan-2-yl)methanamine | 3-Bromo-N-((furan-2-yl)methyl)imidazo[1,2-b]pyridazin-6-amine | 91 |
| 2-(1H-Indol-3-yl)ethan-1-amine | 3-Bromo-N-(2-(1H-indol-3-yl)ethyl)imidazo[1,2-b]pyridazin-6-amine | 93 |
| Pyridin-4-ylmethanamine | 3-Bromo-N-(pyridin-4-ylmethyl)imidazo[1,2-b]pyridazin-6-amine | 89 |
| Pyrrolidine | 6-(Pyrrolidin-1-yl)-3-bromoimidazo[1,2-b]pyridazine | 96 |
| Morpholine | 4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine | 79 |
| Piperidine | 6-(Piperidin-1-yl)-3-bromoimidazo[1,2-b]pyridazine | 92 |
Radical Mechanisms in Derivatization of this compound
Radical reactions offer another avenue for the derivatization of the imidazo[1,2-b]pyridazine scaffold. As previously mentioned, the reaction of 6-chloro-2-chloromethyl-3-nitroimidazo[1,2-b]pyridazine with nitronate anions proceeds through an SRN1 (substitution nucleophilic radical) mechanism. researchgate.net This type of reaction involves a radical-anion chain process, initiated by the transfer of an electron to the substrate. The resulting radical anion then fragments to form a new radical and an anion. This radical can then react with a nucleophile, and the resulting radical anion can propagate the chain.
The direct functionalization of the related imidazo[1,2-a]pyridine (B132010) scaffold through radical reactions has been extensively reviewed, highlighting strategies that include transition metal catalysis, metal-free oxidation, and photocatalysis. rsc.org These approaches enable the introduction of various functional groups onto the heterocyclic core, demonstrating the versatility of radical chemistry in modifying such systems.
Medicinal Chemistry and Biological Activity of 3 Nitroimidazo 1,2 B Pyridazine Derivatives
Antiparasitic Activity and Mechanisms of Action
The 3-nitroimidazo[1,2-b]pyridazine scaffold has been identified as a versatile starting point for the development of agents against several protozoan parasites. researchgate.net The core hypothesis behind its design often involves a dual-action approach: targeting parasite-specific PDEs and generating reactive nitrogen species via the nitro group. nih.govresearchgate.net In vitro studies have assessed a range of these derivatives against parasites responsible for major human diseases, including Giardia lamblia, Trypanosoma brucei, Trypanosoma cruzi, Leishmania infantum, and Plasmodium falciparum. nih.govresearchgate.net
Derivatives of this compound have demonstrated exceptionally potent and selective activity against Giardia lamblia, the causative agent of giardiasis. nih.gov Research has highlighted that certain compounds within this series exhibit inhibitory concentrations (IC50) in the sub-nanomolar range, representing a significant increase in potency compared to the standard-of-care drug, metronidazole. researchgate.netmdpi.com This potent activity is also highly selective for Giardia, with significantly lower efficacy observed against other tested protozoans. nih.gov
The table below presents the in vitro anti-giardial activity of selected this compound derivatives.
**Table 1: In Vitro Activity of this compound Derivatives against *G. lamblia***
| Compound | Description | IC50 (nM) against G. lamblia |
|---|---|---|
| 11 | Methoxy derivative | 0.5 |
| 17 | 2-pyridylmethoxy derivative | 0.5 |
| 19 | Chlorine derivative | 19.0 |
| Metronidazole | Reference Drug | 800 |
Data sourced from Zheng et al., 2022. researchgate.net
The presence of the 3-nitro group is a critical determinant of the high anti-giardial efficacy observed in this class of compounds. nih.gov Studies involving the synthesis and evaluation of analogous compounds with and without the nitro group have conclusively shown that its presence is responsible for the low nanomolar and sub-nanomolar IC50 values. nih.govresearchgate.net For instance, the removal of the nitro group from the parent scaffold leads to a dramatic loss of activity against G. lamblia. This underscores that the mechanism of action is intrinsically linked to the chemical properties conferred by the nitro moiety, a common feature in drugs effective against anaerobic or microaerophilic organisms like Giardia. researchgate.net
The design of the this compound scaffold was partly inspired by the hypothesis of a dual mechanism involving the inhibition of cyclic nucleotide phosphodiesterases (PDEs) and the induction of nitrosative stress. researchgate.net PDEs are enzymes that regulate cyclic nucleotide signaling and have been proposed as potential drug targets in Giardia. nih.govnih.gov However, experimental findings indicate that PDE inhibition does not significantly contribute to the potent anti-giardial activity of these compounds. nih.govresearchgate.net One highly potent derivative, with an IC50 of 0.2 nM against G. lamblia growth, showed an IC50 of over 10 µM on the Giardia PDE enzyme (GlPDE), a more than 50,000-fold difference. nih.gov
This disparity strongly suggests that the primary mechanism of action is not PDE inhibition but rather the generation of nitrosative stress. nih.govresearchgate.net It is widely accepted that nitro-containing drugs are activated via reduction of the nitro group within the parasite, a process facilitated by the low redox potential environment in anaerobic/microaerophilic organisms. researchgate.net This reduction generates cytotoxic reactive nitrogen species that can damage essential biomolecules such as proteins and DNA, leading to parasite death. acs.org
The this compound derivatives have also been evaluated for their activity against trypanosomatids, the causative agents of Human African Trypanosomiasis (Trypanosoma brucei) and Chagas disease (Trypanosoma cruzi). nih.gov While these compounds were tested, the reported activity was less potent compared to their effects on G. lamblia.
For context, a related but distinct series of compounds, 3-nitroimidazo[1,2-a]pyridines, has shown notable antitrypanosomal activity. This suggests the broader potential of nitro-containing imidazopyridine and imidazopyridazine scaffolds against these parasites.
Table 2: In Vitro Antitrypanosomal Activity of Selected Nitroaromatic Compounds
| Compound Class | Parasite | Activity (IC50) |
|---|---|---|
| 3-Nitroimidazo[1,2-b]pyridazines | T. brucei brucei | Tested, specific IC50 data not available in search results. nih.gov |
| 3-Nitroimidazo[1,2-b]pyridazines | T. cruzi | Tested, specific IC50 data not available in search results. nih.gov |
| 3-Nitroimidazo[1,2-a]pyridine (B1296164) Derivative (Compound 5) | T. brucei brucei | 2.2 µM researchgate.net |
| 3-Nitroimidazo[1,2-a]pyridine Derivative (Compound 5) | T. cruzi | 1.3 µM researchgate.net |
| Benznidazole | T. cruzi | Reference Drug (IC50 = 2.5 µM) researchgate.net |
Data for 3-nitroimidazo[1,2-a]pyridines provides context on related scaffolds.
Activity of the this compound series has been assessed against Leishmania infantum, the parasite responsible for visceral leishmaniasis. nih.gov Similar to the findings for trypanosomes, the activity was modest.
The mechanism of action for nitroaromatic compounds in kinetoplastid parasites like Leishmania and Trypanosoma is understood to be dependent on bioreductive activation. researchgate.net These compounds act as prodrugs, requiring the reduction of their nitro group to generate cytotoxic reactive intermediates. This bioactivation is catalyzed by parasitic type 1 nitroreductases (NTR1), enzymes that are present in the parasites but not in their mammalian hosts. researchgate.netmdpi.com The reduction of the nitro group on a related 3-nitroimidazo[1,2-a]pyridine scaffold was shown to be selectively catalyzed by L. donovani NTR1. researchgate.net The resulting amine derivative, lacking the nitro group, was devoid of significant antileishmanial activity, confirming that NTR-mediated bioactivation is essential for the compound's efficacy. researchgate.net
Table 3: In Vitro Antileishmanial Activity of Selected Nitroaromatic Compounds
| Compound Class | Parasite | Activity (IC50) |
|---|---|---|
| 3-Nitroimidazo[1,2-b]pyridazines | L. infantum | Tested, specific IC50 data not available in search results. nih.gov |
| 3-Nitroimidazo[1,2-a]pyridine Derivative (Compound 5) | L. donovani | 1.0 µM researchgate.net |
| 3-Nitroimidazo[1,2-a]pyridine Derivative (Compound 5) | L. infantum | 1.7 µM researchgate.net |
| Miltefosine | L. donovani | Reference Drug (IC50 = 2.1 µM) researchgate.net |
Data for 3-nitroimidazo[1,2-a]pyridines provides context on related scaffolds.
Nineteen derivatives of the this compound scaffold were tested against the chloroquine-sensitive NF54 strain of Plasmodium falciparum, the parasite that causes the most severe form of malaria. nih.govresearchgate.net The compounds exhibited a range of activities, with IC50 values spanning from the low micromolar to higher concentrations. However, none of the tested derivatives demonstrated superior potency to the reference drug chloroquine (B1663885) against this sensitive strain. researchgate.net
Table 4: In Vitro Antiplasmodial Activity of Selected this compound Derivatives
| Compound | R1 Substituent | R2 Substituent | IC50 (µM) against P. falciparum |
|---|---|---|---|
| 6 | H | H | 1.8 |
| 7 | H | Cl | 2.5 |
| 8 | H | OCH3 | 1.9 |
| 9 | H | CF3 | 2.7 |
| 10 | H | CH3 | 1.4 |
| 11 | OCH3 | H | 3.3 |
| 12 | OCH3 | F | 3.5 |
| 13 | OCH3 | Cl | 4.3 |
| 14 | OCH3 | Br | 5.3 |
| 15 | OCH3 | CH3 | 2.8 |
| 16 | OCH3 | OCH3 | 5.6 |
| 17 | OCH3 | OCF3 | 3.2 |
| 18 | OCH3 | CF3 | 4.2 |
| 19 | Cl | H | 3.0 |
| 20 | Cl | Cl | 3.4 |
| 21 | OCH3 | O-n-propyl | 2.9 |
| 22 | OCH3 | O-i-propyl | 4.0 |
| 23 | OCH3 | O-benzyl | 5.5 |
| 24 | OCH3 | O-(2-methoxy)benzyl | 4.1 |
| Chloroquine | Reference Drug | - | 0.0075 |
Data sourced from a review citing Zheng et al., 2022. researchgate.net
Anti-Giardia lamblia Activity and Selective Inhibition
Anticancer and Antiproliferative Potential
Derivatives of this compound have demonstrated considerable potential as anticancer and antiproliferative agents. Their mechanism of action is often attributed to the inhibition of key kinases that are crucial for the growth, proliferation, and survival of cancer cells. The following sections detail the kinase inhibition profiles of these compounds.
Transforming growth factor-β activated kinase 1 (TAK1) has been identified as a therapeutic target in multiple myeloma (MM), a type of blood cancer characterized by the dysregulation and proliferation of plasma cells. nih.gov Studies have revealed that TAK1 is upregulated and overexpressed in MM cells. nih.govmdpi.com The imidazo[1,2-b]pyridazine (B131497) moiety is recognized as a privileged structure in drug discovery and has been found to bind to the hinge region of kinases. nih.gov Modifications at various positions of this core structure influence kinase selectivity and potency. nih.gov
Researchers have discovered that substituting the 6-position of the imidazo[1,2-b]pyridazine core with a morpholine (B109124) or piperazine (B1678402) group, in conjunction with an appropriate aryl substituent at the 3-position, results in compounds that inhibit TAK1 at nanomolar concentrations. nih.govmdpi.com For instance, a lead compound, designated as compound 26 , demonstrated a half-maximal inhibitory concentration (IC₅₀) of 55 nM against TAK1. nih.govmdpi.com This was more potent than the known TAK1 inhibitor, takinib, which had an IC₅₀ of 187 nM under similar conditions. nih.govmdpi.com These compounds, including compound 26 and its analogs, have shown the ability to inhibit the growth of multiple myeloma cell lines such as MPC-11 and H929, with GI₅₀ values (half-maximal growth inhibition) as low as 30 nM. nih.govmdpi.com
| Compound | Target Kinase | IC₅₀ (nM) | Cell Lines | GI₅₀ (nM) |
| Compound 26 | TAK1 | 55 | MPC-11, H929 | As low as 30 |
| Takinib | TAK1 | 187 | Not specified | Not specified |
Bruton's tyrosine kinase (BTK) is a vital enzyme in the B cell receptor signaling pathway and is a key target for treating B cell malignancies due to its role in the survival and proliferation of malignant B cells. nih.gov Research into covalent BTK inhibitors has led to the discovery of imidazo[1,2-b]pyridazine derivatives with high potency and selectivity. nih.gov
One such derivative, compound 22 (also named TM471-1 ), has been identified as a potent irreversible BTK inhibitor with an IC₅₀ of 1.3 nM. nih.gov This compound exhibited excellent selectivity when tested against a panel of 310 kinases. nih.gov Preclinical studies have shown that TM471-1 possesses favorable pharmacokinetic properties and a robust safety profile. nih.gov In xenograft models, it has demonstrated significant tumor growth inhibition, leading to its advancement into Phase I clinical trials. nih.gov
| Compound | Target Kinase | IC₅₀ (nM) | Key Findings |
| TM471-1 (Compound 22) | BTK | 1.3 | Highly selective, irreversible inhibitor; advanced to Phase I clinical trials. |
The dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and cdc2-like kinases (CLKs) are involved in regulating pre-mRNA splicing, a process often deregulated in cancer. gavinpublishers.comresearchgate.net This makes them attractive targets for anticancer therapies. gavinpublishers.comresearchgate.net The imidazo[1,2-b]pyridazine scaffold has been reported to possess dual DYRK/CLK inhibitory activity. gavinpublishers.com
Optimization of an imidazo[1,2-b]pyridazine fragment led to the discovery of compound 17 , a potent cellular inhibitor of DYRK1A. gavinpublishers.comyoutube.com Further rational design, guided by X-ray crystallography, resulted in compound 29 , which showed improved selectivity over the closely related CLK kinases. gavinpublishers.comyoutube.com The presence of a nitro group can significantly influence the inhibitory profile. For example, in a different chemical series, a 10-nitro substituted compound (compound 2 ) was found to be a potent inhibitor of DYRK3 and CLK4 at nanomolar concentrations, a significant difference from its non-nitro counterpart (compound 1 ). researchgate.net
| Compound | Target Kinase(s) | Key Features |
| Compound 17 | DYRK1A | Potent cellular inhibitor. gavinpublishers.comyoutube.com |
| Compound 29 | DYRK1A | Improved selectivity over CLK kinases. gavinpublishers.comyoutube.com |
| Compound 2 (nitro-substituted) | DYRK3, CLK4 | Efficiently inhibited at nanomolar concentrations. researchgate.net |
| Compound 1 (non-nitro) | DYRK1A, DYRK1B, DYRK2, CLK1 | More potent against these kinases compared to its nitro-substituted analog. researchgate.net |
PIM kinases, a family of serine/threonine kinases, are frequently overexpressed in hematopoietic malignancies and some solid cancers, making them a focus for targeted cancer therapy. A family of imidazo[1,2-b]pyridazines has been identified as specific inhibitors of PIM kinases with low nanomolar potency.
Crystal structure analysis of a PIM1 inhibitor complex revealed that these imidazo[1,2-b]pyridazines bind to the NH₂-terminal lobe helix αC instead of the kinase hinge region, which is a common binding site for many kinase inhibitors. This unique binding mode makes them ATP competitive but not ATP mimetic, which contributes to their enhanced selectivity. One such compound, K00135 , was shown to impair the survival of cells dependent on PIM overexpression and suppress the in vitro growth of leukemic blasts from acute myelogenous leukemia patients. Computational analyses have been used to predict the binding free energies of these inhibitors, which are in excellent agreement with experimental data.
| Compound | Target Kinase | Potency | Binding Mode |
| K00135 | PIM Kinases | Low nanomolar | Interacts with the NH₂-terminal lobe helix αC, not the hinge region. |
The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. nih.gov The mTOR signaling pathway is often hyperactivated in various cancers. A series of novel imidazo[1,2-b]pyridazine diaryl urea (B33335) derivatives were synthesized and evaluated for their antiproliferative activities. nih.gov Among them, compounds A17 and A18 showed potent mTOR inhibitory activity with IC₅₀ values of 0.067 μM and 0.062 μM, respectively. nih.gov These compounds induced G1-phase cell cycle arrest and suppressed the phosphorylation of downstream targets of mTOR. nih.gov
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical mediator in immune signaling pathways, and its inhibition is a promising strategy for treating certain types of lymphoma and inflammatory diseases. Imidazo[1,2-b]pyridazine derivatives have been developed as potent IRAK4 inhibitors. Specifically, substituted 3-nitro-6-amino-imidazo[1,2-b]pyridazine compounds have shown potent biological activity. For example, compound 5h , a 3-nitro-6-amino-imidazo[1,2-b]pyridazine derivative, was found to mediate cancer cell death by activating caspase 3-mediated apoptosis.
| Compound | Target Kinase | IC₅₀ (µM) | Biological Effect |
| A17 | mTOR | 0.067 | Induces G1-phase cell cycle arrest. nih.gov |
| A18 | mTOR | 0.062 | Induces G1-phase cell cycle arrest. nih.gov |
| 5h | Not specified (AChE inhibitor) | Not specified for IRAK4 | Mediated over 43% cell death at 100 µM. |
Other Anticancer Mechanisms (e.g., Proteasome ATPase)
While the broader class of imidazo[1,2-b]pyridazine derivatives has been extensively studied for its anticancer properties, specific research on this compound derivatives as proteasome ATPase inhibitors is not prominently documented in publicly available literature. However, the imidazo[1,2-b]pyridazine scaffold has been identified as a source of potent inhibitors for other key targets in cancer therapy.
For instance, derivatives of imidazo[1,2-b]pyridazine have been developed as potent inhibitors of Tropomyosin receptor kinases (TRKs), a family of receptor tyrosine kinases that are attractive targets for cancer therapeutics. One such study reported the discovery of novel imidazo[1,2-b]pyridazine derivatives as second-generation TRK inhibitors with potent activity against wild-type and mutant forms of the enzyme.
Furthermore, the imidazo[1,2-b]pyridazine scaffold is a core component of ponatinib, a powerful pan-inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) kinase, which is crucial in the treatment of chronic myeloid leukemia (CML), including cases with the resistant T315I mutation.
Although a direct link to proteasome ATPase inhibition is not established for this compound, the diverse anticancer activities of the parent scaffold suggest that derivatives with the 3-nitro substitution warrant further investigation into various anticancer mechanisms.
Other Reported Biological Activities
The this compound scaffold has been explored for a variety of other biological applications, demonstrating its versatility in medicinal chemistry. nih.gov
Antibacterial and Antiviral Properties
The antibacterial and antiviral potential of the imidazo[1,2-b]pyridazine nucleus, including its 3-nitro derivatives, has been a subject of research.
In terms of antiviral activity, a study on 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives showed that while they were inactive against HIV, certain compounds were potent inhibitors of human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) replication in vitro. Specifically, 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine were effective against HCMV.
Regarding antibacterial properties, a series of new 2-thioalkyl-3-nitroimidazo[1,2-a]pyridine derivatives were synthesized and evaluated against Gram-positive and Gram-negative bacteria. However, in this particular study, the tested compounds did not exhibit any significant antibacterial activity. This highlights the importance of the specific substitutions on the core scaffold in determining biological activity.
| Compound Name | Target Organism | Activity |
| 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine | Human Cytomegalovirus (HCMV) | Potent inhibitor |
| 6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine | Human Cytomegalovirus (HCMV) | Potent inhibitor |
| 2-thioalkyl-3-nitroimidazo[1,2-a]pyridine derivatives | Staphylococcus aureus, Pseudomonas aeruginosa | No significant activity |
Anti-inflammatory and Antineuropathic Applications
The imidazo[1,2-b]pyridazine scaffold has shown promise in the development of anti-inflammatory and potentially antineuropathic agents.
Substituted 3-nitro-6-amino-imidazo[1,2-b]pyridazine compounds have been shown to inhibit pro-inflammatory enzymes. Specifically, certain derivatives significantly inhibited lipopolysaccharide (LPS)-induced cyclooxygenase-2 (COX-2) in primary rat microglial cells. researchgate.net This suggests a potential role for these compounds in mitigating inflammatory processes in the central nervous system.
While direct studies on the antineuropathic effects of this compound are limited, research on related heterocyclic systems is encouraging. For example, derivatives of pyrazolopyridazine have been investigated as ligands for the α2δ-1 subunit of voltage-gated calcium channels, a key target in the treatment of neuropathic pain. researchgate.net Additionally, 1H-Imidazo[4,5-b]pyridine derivatives have been identified as potent and selective inhibitors of Bromodomain and Extra-Terminal (BET) proteins, showing efficacy in a mouse model of neuropathic pain by reducing neuroinflammation and excitability. nih.gov These findings suggest that the broader class of imidazo-azine scaffolds, including this compound, may hold potential for the development of novel treatments for neuropathic pain.
Antipsychotic and Antidiabetic Effects
A comprehensive review of the imidazo[1,2-b]pyridazine scaffold has highlighted its potential for developing agents with antipsychotic properties. nih.gov However, specific research focusing on this compound derivatives for this application is not widely available in the current scientific literature.
Similarly, while the broader class of pyridazine (B1198779) derivatives has been explored for antidiabetic effects, direct evidence for the antidiabetic activity of this compound is scarce. One study focused on triazolo-pyridazine-6-yl-substituted piperazines as inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes treatment. nih.gov This indicates the potential of the pyridazine core in designing antidiabetic agents, though more research is needed to explore the specific role of the this compound structure.
Antimycobacterial Activity
The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antimycobacterial agents. The nitroimidazole class of compounds has been a valuable source of leads in this area.
Research into the this compound scaffold has shown its potential as a novel antiparasitic agent, with the nitro group being crucial for its activity. nih.gov This is relevant to antimycobacterial research as nitroimidazoles are known to be effective against M. tuberculosis. A study on 6-morpholino-3-(piperazine-1-yl)imidazo[1,2-b]pyridazine derivatives containing amide and sulphonamide groups demonstrated potent in vitro anti-TB activity against M. tb H37Rv strains. researchgate.net Specifically, compounds with these substitutions exhibited potent activity at a concentration of 1.6 µg/mL. researchgate.net The lipophilic nature and lack of neurotoxicity of these compounds suggest their potential for treating tuberculosis, including tuberculous meningitis. researchgate.net
Ligands for Alzheimer-type β-Amyloid Plaques
The development of imaging agents for β-amyloid (Aβ) plaques is crucial for the diagnosis and monitoring of Alzheimer's disease. The imidazo[1,2-b]pyridazine scaffold has emerged as a promising candidate for designing such ligands.
A series of imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for their ability to bind to Aβ plaques in vitro. nih.gov These compounds were designed as isosteric analogues of IMPY, a known Aβ plaque imaging agent. The binding affinities of these derivatives ranged from 11.0 to over 1000 nM. nih.gov One particular compound, 2-(4'-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, demonstrated a high binding affinity with a Ki value of 11.0 nM. nih.gov This suggests its potential as a lead compound for developing novel positron emission tomography (PET) radiotracers for imaging Aβ plaques in the brain. nih.gov
| Compound Name | Binding Affinity (Ki) |
| 2-(4'-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine | 11.0 nM |
Structure Activity Relationships Sar and Structure Mechanism Relationships Smr
Elucidation of Key Structural Elements for Biological Efficacy
The foundational structure for biological activity is the imidazo[1,2-b]pyridazine (B131497) nucleus, a bicyclic heteroaromatic system. However, a crucial element for specific antiparasitic activity is the nitro group at the C-3 position. Studies have demonstrated that the presence of this nitro group is essential for the potent in vitro activity of these compounds against certain parasites, such as Giardia lamblia. nih.gov In a study exploring novel antiparasitics, the fusion of a nitroimidazole scaffold with other structural elements into the 3-nitroimidazo[1,2-b]pyridazine framework was designed to generate nitrosative stress within the target organism. nih.govresearchgate.net When comparing analogues with and without the 3-nitro group, it was conclusively shown that its presence was responsible for the low IC₅₀ values observed, indicating it is a key pharmacophoric feature for this specific biological efficacy. nih.gov
Impact of Substituents at Positions 2, 3, and 6 on Activity and Selectivity
Modifications at positions 2, 3, and 6 of the imidazo[1,2-b]pyridazine scaffold have been extensively explored to modulate activity and selectivity for various biological targets, particularly protein kinases.
Position 2: The introduction of a substituent at the C-2 position, such as a (phenylsulfonyl)methyl group, has been utilized in the synthesis of novel 3-nitroimidazo[1,2-b]pyridazines with potential antikinetoplastid activity. researchgate.net
Position 3: While the nitro group at C-3 is key for some antiparasitic activities, modifications at this position are critical for other targets like kinase inhibition. For instance, in the development of Tyk2 JH2 inhibitors, an amide group at the C-3 position was found to be involved in crucial hydrogen bonding interactions with the target protein, specifically with Lys642 and Glu688. nih.gov
Position 6: The C-6 position is a frequent point of modification for optimizing kinase inhibitors. Replacing an anilino group with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) moiety led to a dramatic improvement in the metabolic stability of Tyk2 JH2 inhibitors. nih.gov The nature of the N1-substituent on this pyridone ring further influences properties like cell permeability. nih.gov For IKKβ inhibitors, optimization of substituents at the 6-position was a key strategy in increasing both cell-free IKKβ inhibitory activity and TNFα inhibition in cellular assays. nih.gov
The following table summarizes the observed impact of various substituents on the activity of imidazo[1,2-b]pyridazine derivatives.
| Position | Substituent | Target/Activity | Effect | Reference |
| 2 | (Phenylsulfonyl)methyl | Antikinetoplastid | Part of a novel series with potential activity | researchgate.net |
| 3 | Nitro (NO₂) | Giardia lamblia | Essential for potent antiparasitic activity | nih.gov |
| 3 | Amide | Tyk2 JH2 Kinase | Forms key hydrogen bonds with the target | nih.gov |
| 6 | 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) | Tyk2 JH2 Kinase | Dramatically improved metabolic stability | nih.gov |
| 6 | Optimized aryl/heteroaryl groups | IKKβ Kinase | Increased inhibitory activity | nih.gov |
Scaffold-Hopping Strategies and Bioisosteric Replacements in Lead Optimization
Scaffold hopping is a powerful drug design strategy that involves replacing a molecule's core structure with a different, yet functionally similar, scaffold to discover novel compounds with improved properties. nih.govresearchgate.net This approach has been successfully applied in the context of the imidazo[1,2-b]pyridazine framework.
A notable example is the scaffold-hopping from a 3-nitroimidazo[1,2-a]pyridine (B1296164) series to the this compound scaffold. This strategic shift was undertaken to explore a potential new series of antikinetoplastid agents, leading to the synthesis of compounds like 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. researchgate.net
Bioisosteric replacement, the substitution of one functional group for another with similar physical or chemical properties, is another key tactic in lead optimization. nih.govresearchgate.net In the development of Tyk2 inhibitors based on the imidazo[1,2-b]pyridazine scaffold, a 2-oxo-1-substituted-1,2-dihydropyridin-3-ylamino moiety was identified as a viable bioisosteric replacement for an anilino group at the C-6 position. This change was crucial for overcoming issues of metabolic instability in the previous series of compounds. nih.gov
Correlation between Molecular Features and Biological Target Interactions
The specific molecular features of substituted imidazo[1,2-b]pyridazines directly correlate with their binding modes within the active sites of their biological targets. X-ray crystallography and molecular modeling have provided detailed insights into these interactions.
For Tyk2 JH2 inhibitors, the imidazo[1,2-b]pyridazine core establishes a key hydrogen bond network at the hinge region of the kinase, with the N1 of the scaffold interacting with the NH of Val690. nih.gov The C-3 amide substituent forms additional hydrogen bonds near the gatekeeper residue, anchoring the inhibitor in the active site. nih.gov
In the case of Haspin kinase inhibitors, the imidazo[1,2-b]pyridazine scaffold also plays a central role in binding. The development of potent inhibitors was guided by co-crystallization and docking models, which helped in optimizing substituents to achieve IC₅₀ values in the nanomolar range. nih.gov Similarly, for IKKβ inhibitors, a constructed interaction model revealed how the imidazo[1,2-b]pyridazine scaffold and its substituents fit within the kinase's active site, explaining the observed structure-activity relationships. nih.gov
The table below outlines the interaction of the imidazo[1,2-b]pyridazine scaffold with various kinase targets.
| Target Kinase | Key Interacting Features of Compound | Binding Site Interaction | Reference |
| Tyk2 JH2 | Imidazo[1,2-b]pyridazine N1; C3-amide | H-bond with hinge region (Val690); H-bonds near gatekeeper (Lys642, Glu688) | nih.gov |
| IKKβ | Imidazo[1,2-b]pyridazine scaffold and substituents | Fit within the active site based on interaction modeling | nih.gov |
| Haspin | Optimized imidazo[1,2-b]pyridazine derivatives | Binding mode established via co-crystallization and docking | nih.gov |
| Pim Kinases | SGI-1776 (imidazo[1,2-b]pyridazine derivative) | ATP-competitive inhibition | researchgate.net |
Computational Chemistry and Molecular Modeling Studies
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand how a ligand, such as a derivative of 3-nitroimidazo[1,2-b]pyridazine, might interact with a biological target, typically a protein.
While the parent compound was initially investigated for antiparasitic activity, research has extended to other targets. A notable study investigated 6-amino-substituted imidazo[1,2-b]pyridazines, including derivatives containing the 3-nitro moiety, as potential inhibitors of acetylcholinesterase (AChE), a key target in neurodegenerative diseases. researchgate.net Molecular docking studies revealed that these compounds could effectively bind to the AChE enzyme. For instance, 3-nitro-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine and 3-nitro-6-(4-phenylpiperazin-1-yl)imidazo[1,2-b]pyridazine were identified as potent AChE inhibitors, a finding supported by their calculated binding energies and experimental inhibitory concentrations (IC50). researchgate.net
In a different context, docking studies have been performed on the broader imidazo[1,2-b]pyridazine (B131497) scaffold to explore its potential as kinase inhibitors. For example, in the development of inhibitors for FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia, docking was performed using a homology model of the FLT3 kinase domain. acs.org The general procedure involves preparing the protein structure by adding hydrogens and optimizing bond orders, followed by docking the ligand into the defined active site to predict binding conformations and energies. acs.org Such studies provide critical insights into the specific amino acid residues that interact with the ligand, guiding further chemical modifications to enhance binding affinity and selectivity.
Table 1: Molecular Docking and Acetylcholinesterase (AChE) Inhibition Data for this compound Derivatives researchgate.net
| Compound Name | Binding Energy (kcal/mol) | AChE IC50 (nM) |
| 3-nitro-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine | -17.3 | 50 |
| 3-nitro-6-(4-phenylpiperazin-1-yl)imidazo[1,2-b]pyridazine | -115.8 | 40 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are aimed at correlating the chemical structure of a series of compounds with their biological activity. These models help in understanding which chemical properties and structural features are critical for a molecule's function.
For the this compound series, significant structure-activity relationship (SAR) information has been generated, particularly from studies on its antiparasitic properties. A key study that synthesized and tested a range of analogues against the parasite Giardia lamblia provided crucial insights. researchgate.net The most definitive finding from this research was the essential role of the nitro group at the 3-position. Analogues prepared without the nitro group showed a dramatic loss of potency, indicating that this functional group is responsible for the sub-nanomolar activity against G. lamblia. researchgate.net
The SAR exploration also revealed that while the nitro group was critical, modifications at other positions on the scaffold could modulate properties like solubility and selectivity. For instance, a study on 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine highlighted the challenge of poor aqueous solubility, which impaired its biological assessment against certain parasitic forms. researchgate.net This suggests that future QSAR models for this scaffold will need to incorporate descriptors related to solubility to guide the design of compounds with more favorable pharmacokinetic profiles. researchgate.net The initial studies also noted that the lead compounds possessed favorable drug-like properties, including low molecular weight and a calculated LogP (cLogP) between 1.2 and 4.1, which are important parameters in QSAR analyses. researchgate.net
Table 2: Key Structure-Activity Relationship (SAR) Findings for this compound Derivatives
| Structural Feature / Modification | Impact on Biological Activity or Properties | Source(s) |
| Presence of 3-Nitro Group | Essential for potent anti-Giardia lamblia activity. Removal leads to a significant loss of potency. | researchgate.net |
| Substituents at position 6 | Introduction of piperidine (B6355638) and phenylpiperazine groups led to potent Acetylcholinesterase (AChE) inhibition. | researchgate.net |
| Substituents at positions 2 and 6 | Introduction of a phenylsulfonylmethyl group at position 2 and chlorine at position 6 resulted in good activity but poor aqueous solubility. | researchgate.net |
| Overall Physicochemical Properties | Key compounds exhibit favorable drug-like properties such as low molecular weight and optimal lipophilicity (cLogP). | researchgate.net |
Molecular Dynamics Simulations to Elucidate Binding Modes
Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and realistic view of the ligand-protein complex. MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding pose and observe subtle conformational changes in both the ligand and the protein.
While specific, detailed MD simulation results for this compound itself are not extensively documented in the available literature, this technique is a standard and crucial step in the computational analysis of similar antiparasitic agents. For example, MD studies on other antigiardial compounds have been used to demonstrate the stability of interactions within the binding site of targets like β-tubulin. mdpi.comnih.gov These simulations can reveal a greater number of hydrophobic interactions and confirm the stability of key hydrogen bonds that might only be suggested by static docking poses. mdpi.comnih.gov
For the this compound scaffold, MD simulations would be the logical next step to validate the docking poses in targets like AChE or parasitic enzymes. Such studies would help confirm that the key interactions observed in docking are maintained over time in a simulated physiological environment, thus providing stronger support for the proposed binding mode.
In Silico Prediction of Biological Targets and Mechanisms
In silico methods are valuable for generating hypotheses about the biological targets and mechanisms of action of a novel compound. This can involve screening a compound against a library of known protein structures or using software to predict a spectrum of biological activities based on chemical structure.
The initial development of this compound as an antiparasitic agent was based on an in silico hypothesis. Researchers aimed to create a hybrid molecule by fusing structural elements of phosphodiesterase (PDE) inhibitors with a nitroimidazole scaffold, which is known to generate nitrosative stress in parasites. researchgate.net The hypothesis was that such a compound might have a dual mode of action. However, subsequent experimental work revealed that while the compounds were highly potent, PDE inhibition did not significantly contribute to their anti-giardial activity. researchgate.net This demonstrates how in silico predictions can guide initial design, even if the ultimate mechanism is different, and highlights the importance of experimental validation. The study concluded that the potent activity was attributable to the nitro group, a common feature in antimicrobial drugs that combat infectious diseases. researchgate.netacs.org
A more direct example of in silico target prediction was seen in the investigation of derivatives of the imidazo[1,2-b]pyridazine scaffold. Researchers used the PASS (Prediction of Activity Spectra for Substances) software, which predicts a wide range of pharmacological effects based on a compound's structure. researchgate.net This in silico screening of 3-nitro-6-amino-imidazo[1,2-b]pyridazine derivatives successfully predicted their potential as acetylcholinesterase inhibitors, a finding that was later confirmed experimentally. researchgate.net This approach showcases the power of computational tools to efficiently identify new potential therapeutic applications for existing chemical scaffolds.
Advanced Spectroscopic and Analytical Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 3-nitroimidazo[1,2-b]pyridazine derivatives. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H (proton) and ¹³C (carbon-13) NMR spectra, researchers can map out the carbon-hydrogen framework of the molecule.
In the analysis of imidazo[1,2-b]pyridazine (B131497) derivatives, ¹H NMR provides information on the protons attached to the heterocyclic rings. For instance, in a related compound, 6-chloro-3-nitroimidazo[1,2-b]pyridazine, the protons on the pyridazine (B1198779) ring appear as doublets due to coupling with adjacent protons, while singlets can be indicative of protons on the imidazole (B134444) portion of the structure where no adjacent coupling partners exist. tsijournals.com
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. tsijournals.com The position of the nitro group and other substituents significantly influences the electronic environment of the carbon atoms, leading to characteristic shifts that aid in confirming the substitution pattern. The structures of synthesized imidazo[1,2-b]pyridazine derivatives are routinely confirmed by both ¹H and ¹³C NMR. researchgate.net
Table 1: Representative NMR Data for a this compound Derivative Data for 6-chloro-3-nitroimidazo[1,2-b]pyridazine
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity |
| ¹H | 8.69 | s |
| 8.49 | d | |
| 7.70-7.58 | m | |
| ¹³C | 151.8 | |
| 146.2 | ||
| 140.1 | ||
| 136.5 | ||
| 135.4 | ||
| 134.6 | ||
| 130.4 | ||
| 124.3 | ||
| 123.4 | ||
| 116.7 | ||
| 113.0 |
This table is generated based on data reported for a closely related derivative and serves as an illustrative example of the type of data obtained from NMR analysis. tsijournals.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. tsijournals.com For this compound, high-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the confirmation of its molecular formula, C₆H₄N₄O₂. moldb.com
Electrospray ionization (ESI) is a common soft ionization technique used for imidazo[1,2-b]pyridazine derivatives, which often provides the mass of the protonated molecule, [M+H]⁺. tsijournals.com Tandem mass spectrometry (MS/MS) can be further employed to study the fragmentation patterns of the parent ion. This fragmentation is not random; it occurs at weaker bonds and results in characteristic daughter ions. The analysis of these fragments provides valuable structural information, helping to confirm the connectivity of the heterocyclic core and the position of substituents like the nitro group. nih.gov The fragmentation of the imidazo[1,2-b]pyridazine scaffold is a key area of study for identifying these compounds. nih.gov
Table 2: Mass Spectrometry Data for a this compound Derivative Data for 6-chloro-3-nitroimidazo[1,2-b]pyridazine
| Ionization Mode | Observed m/z | Interpretation |
| ESI+ | 315.0 | [M+H]⁺ |
This table illustrates the type of data obtained from mass spectrometry, based on a reported value for a related compound. tsijournals.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, and these absorptions are observed as bands in the IR spectrum. For this compound, IR spectroscopy is crucial for confirming the presence of the nitro (NO₂) group. moldb.com
The key vibrational modes expected in the IR spectrum of this compound include:
N-O stretching vibrations: The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. These typically appear in the regions of 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹, respectively.
C=N and C=C stretching vibrations: The aromatic and heteroaromatic rings of the imidazo[1,2-b]pyridazine system will show a series of sharp absorption bands in the 1650-1400 cm⁻¹ region.
C-H stretching and bending vibrations: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while out-of-plane C-H bending vibrations appear in the 900-650 cm⁻¹ region, providing information about the substitution pattern on the rings.
The spectral data from IR analysis is often used in conjunction with NMR and MS to provide a complete characterization of the synthesized compound. researchgate.net
Table 3: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1490 |
| Nitro (NO₂) | Symmetric Stretch | 1355 - 1315 |
| Aromatic C=C/C=N | Stretch | 1650 - 1400 |
| Aromatic C-H | Stretch | > 3000 |
| Aromatic C-H | Out-of-plane Bend | 900 - 650 |
X-ray Crystallography for Crystalline Structure and Binding Mode Determination
While NMR, MS, and IR spectroscopy provide information about the molecular structure and connectivity, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound to generate a diffraction pattern, which can then be used to calculate the precise coordinates of each atom.
For the imidazo[1,2-b]pyridazine scaffold, X-ray crystallography has been used to confirm the regioselectivity of synthetic reactions and to establish the definitive structure of new derivatives. nih.gov Although a specific crystal structure for this compound is not detailed in the provided context, the technique is applicable to this class of compounds. flinders.edu.au Analysis of the crystal structure would reveal key information such as:
Bond lengths and angles within the molecule.
The planarity of the fused heterocyclic ring system.
The conformation of the nitro group relative to the imidazole ring.
Intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking, which govern the crystal packing.
In the context of drug design, where imidazo[1,2-b]pyridazine derivatives are of interest, determining the crystal structure of a compound bound to a biological target (like a protein kinase) can elucidate the specific binding mode and guide the design of more potent and selective inhibitors. google.com
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Methodologies for Enhanced Diversity
The exploration of the chemical space around the 3-nitroimidazo[1,2-b]pyridazine core is crucial for discovering new derivatives with improved potency and selectivity. Future research should focus on developing novel and efficient synthetic strategies to generate a wider array of analogues.
One promising approach is the use of metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These methods have been successfully applied to the functionalization of the broader imidazo[1,2-b]pyridazine (B131497) scaffold and could be adapted for the 3-nitro derivative. researchgate.net This would allow for the introduction of a variety of substituents at different positions of the heterocyclic system, enabling a more comprehensive exploration of the SAR.
Furthermore, the development of one-pot multicomponent reactions (MCRs) presents an attractive strategy for rapidly building molecular complexity. The Groebke-Blackburn-Bienayme three-component reaction (GBB-3CR), for instance, has been effectively used to synthesize derivatives of the related imidazo[1,2-a]pyridine (B132010) core and could be investigated for its applicability to the this compound system. nih.gov Such methods offer the advantage of atom economy and procedural simplicity, making them ideal for generating large libraries of compounds for high-throughput screening.
Recent advancements in C-H activation and functionalization techniques also offer exciting possibilities. researchgate.net Direct C-H arylation, benzylation, and alkylation of the imidazo[1,2-b]pyridazine core could provide more direct and efficient routes to novel derivatives, bypassing the need for pre-functionalized starting materials. researchgate.net
A key intermediate, 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile, highlights the importance of developing robust synthetic methods for key building blocks. google.com Efficient synthesis of such intermediates is critical for the subsequent elaboration into a diverse range of final compounds.
Identification of New Biological Targets and Therapeutic Applications
While the this compound scaffold has shown significant promise as an antiparasitic agent, particularly against Giardia lamblia, its full therapeutic potential remains largely untapped. nih.govresearchgate.net Future investigations should aim to identify new biological targets and explore a broader range of therapeutic applications.
The initial design of some this compound derivatives involved the fusion of a nitroimidazole moiety with structural elements of phosphodiesterase (PDE) inhibitors. nih.govresearchgate.net Although PDE inhibition was not found to be the primary mechanism for the observed anti-giardial activity, this approach of targeting specific enzymes remains a valid strategy. nih.govresearchgate.net The broader class of imidazo[1,2-b]pyridazines has been shown to inhibit various kinases, including tropomyosin receptor kinases (TRKs), which are important targets in cancer therapy. nih.govnih.gov Therefore, screening this compound libraries against a panel of kinases could uncover novel anticancer agents.
The well-established role of the nitro group in generating nitrosative stress suggests that these compounds could be effective against a range of pathogens susceptible to such a mechanism. nih.govresearchgate.net Exploring the activity of this scaffold against other protozoan parasites, as well as bacteria and fungi, is a logical next step. For instance, related nitro-containing heterocyclic compounds have demonstrated antimycobacterial activity.
Beyond infectious diseases, the imidazo[1,2-b]pyridazine core is considered a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting anti-inflammatory, and other biological activities. nih.gov Screening campaigns against targets relevant to these disease areas could reveal unexpected therapeutic opportunities for this compound derivatives.
Advanced SAR and SMR Studies for Lead Optimization
Systematic Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) studies are essential for optimizing lead compounds derived from the this compound scaffold. A deep understanding of how structural modifications influence biological activity and metabolic stability is crucial for developing drug candidates with favorable pharmacokinetic and pharmacodynamic profiles.
Initial studies have already provided some valuable SAR insights. For example, the presence of the nitro group at the 3-position has been shown to be critical for the potent anti-giardial activity of certain analogues. nih.govresearchgate.net Future SAR studies should systematically explore the impact of substituents at other positions of the imidazo[1,2-b]pyridazine ring. This can be achieved by synthesizing and testing a matrix of compounds with diverse chemical functionalities.
Advanced techniques such as "SAR by MS" (Structure-Activity Relationship by Mass Spectrometry) could be employed to rapidly screen compound libraries and identify binding motifs against specific biological targets. nih.gov This approach can accelerate the lead discovery process by providing early SAR data.
In parallel with SAR, SMR studies are needed to understand the metabolic fate of these compounds. Identifying potential metabolic soft spots and understanding how metabolism affects efficacy and potential toxicity is critical. For example, modifications aimed at improving CNS penetration were successful in a different series of compounds targeting Trypanosoma brucei, demonstrating the importance of optimizing for specific therapeutic needs. dundee.ac.uk
The following table summarizes key findings from initial studies that can guide future SAR and SMR investigations:
| Compound Series | Key Finding | Implication for Future Research |
| 3-Nitroimidazo[1,2-b]pyridazines | The nitro group is essential for potent anti-Giardia lamblia activity. nih.govresearchgate.net | Maintain the nitro group while exploring modifications at other positions. |
| Imidazo[1,2-b]pyridazines | Derivatives show potent inhibition of TRK kinases. nih.gov | Screen 3-nitro analogues against a panel of kinases. |
| Imidazo[1,2-a]pyridines | Substituents at the C-2 and C-3 positions significantly impact anticancer activity. researchgate.net | Systematically vary substituents at equivalent positions in the this compound core. |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate the discovery and optimization of novel this compound derivatives. These computational tools can be applied at various stages of the drug discovery pipeline, from target identification to lead optimization.
AI and ML algorithms can be trained on existing SAR data to build predictive models. These models can then be used to virtually screen large compound libraries, prioritizing the synthesis and testing of molecules with the highest predicted activity and most favorable drug-like properties. This in silico screening can significantly reduce the time and cost associated with experimental high-throughput screening.
Furthermore, generative AI models can be employed to design novel this compound structures with desired properties. By learning the underlying chemical patterns from known active compounds, these models can propose new molecules that are likely to be potent and selective.
The successful application of AI and ML in drug discovery relies on the availability of high-quality data. Therefore, it is essential to generate robust and comprehensive datasets from the synthetic and biological evaluation of this compound analogues to effectively train and validate these computational models.
Q & A
Q. How do computational tools enhance the design of this compound-based inhibitors?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
